![molecular formula C9H6N2O2 B11912503 [1,3]Dioxolo[4,5-b]quinoxaline CAS No. 856768-04-2](/img/structure/B11912503.png)
[1,3]Dioxolo[4,5-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Dioxolo[4,5-b]quinoxaline: is a heterocyclic compound that features a fused ring system consisting of a quinoxaline core and a dioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-b]quinoxaline typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives. This reaction proceeds under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. For example, the reaction can be carried out in the presence of acetic acid or hydrochloric acid as a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,3]Dioxolo[4,5-b]quinoxaline can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinoxaline N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base or under reflux conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Aminoquinoxalines, thioquinoxalines.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,3]Dioxolo[4,5-b]quinoxaline is used as a building block in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and antimicrobial agents. These compounds can interact with biological targets, leading to the inhibition of specific enzymes or the disruption of microbial cell walls.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They have been investigated for their anticancer, antiviral, and anti-inflammatory properties. The ability to modify the quinoxaline core allows for the development of compounds with enhanced biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and electronic properties make it suitable for applications in optoelectronic devices and sensors.
Wirkmechanismus
The mechanism of action of [1,3]Dioxolo[4,5-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular processes. In the case of antimicrobial activity, the compound may disrupt the integrity of microbial cell walls or interfere with essential metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: A simpler analog without the dioxole ring, used in various pharmaceutical applications.
[1,3]Dioxolo[4,5-c]quinoline: A structurally related compound with a quinoline core, known for its antibacterial properties.
Quinazoline: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Uniqueness: [1,3]Dioxolo[4,5-b]quinoxaline is unique due to the presence of the dioxole ring fused to the quinoxaline core. This structural feature imparts distinct electronic and steric properties, making it a versatile scaffold for the development of novel compounds with diverse applications.
Eigenschaften
CAS-Nummer |
856768-04-2 |
|---|---|
Molekularformel |
C9H6N2O2 |
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
[1,3]dioxolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C9H6N2O2/c1-2-4-7-6(3-1)10-8-9(11-7)13-5-12-8/h1-4H,5H2 |
InChI-Schlüssel |
ZJXAUGAOIHVLBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=NC3=CC=CC=C3N=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


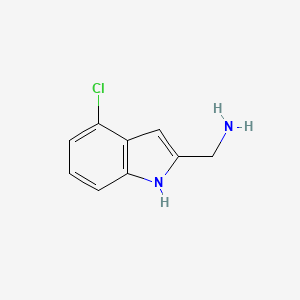
![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)
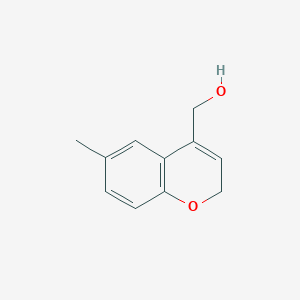

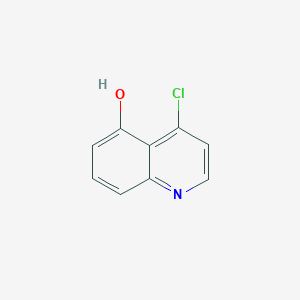




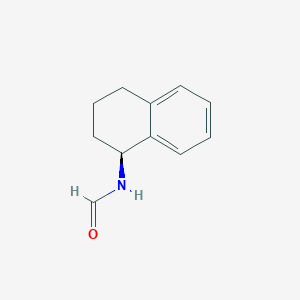
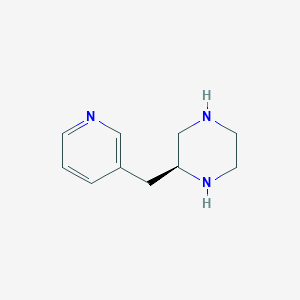
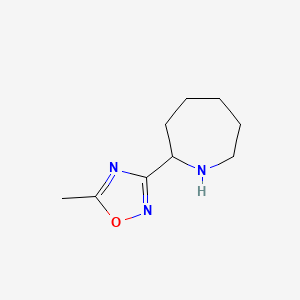
![3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B11912491.png)
![(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11912494.png)
